3,5-Dichloro-3',5'-difluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

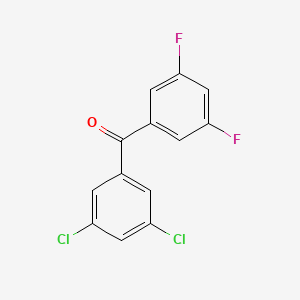

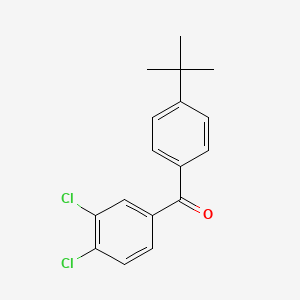

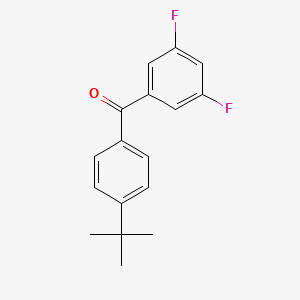

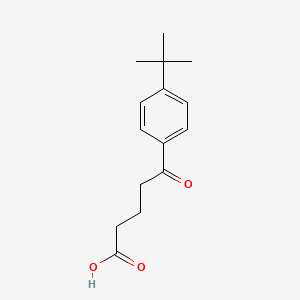

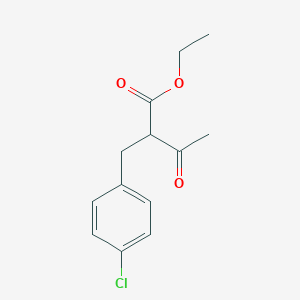

3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O . It is also known by other names such as (3,5-dichlorophenyl)- (3,5-difluorophenyl)methanone . The molecular weight of this compound is 287.08 g/mol .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,5’-difluorobenzophenone consists of two phenyl rings, one of which has two chlorine atoms and the other has two fluorine atoms at the 3 and 5 positions . The two rings are connected by a carbonyl group .Physical And Chemical Properties Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone has several computed properties. It has a molecular weight of 287.08 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 285.9763765 g/mol . Its topological polar surface area is 17.1 Ų . It has 18 heavy atoms . Its complexity, as computed by Cactvs, is 293 .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution (NAS) Reactivity

3,5-Dichloro-3',5'-difluorobenzophenone has been characterized for its NAS behavior. It has shown sufficient reactivity for NAS reactions, essential for the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. These polymers exhibit a range of glass transition temperatures, indicating the versatility of this compound in polymer synthesis (Beek & Fossum, 2009).

Fluorogenic Molecule for RNA Imaging

3,5-Dichloro-3',5'-difluorobenzophenone derivatives have been studied for their fluorogenic properties when bound to the Spinach aptamer, a molecule selected for imaging RNA. These derivatives exhibit weak fluorescence in liquid solvents, which is enhanced significantly when photoisomerization is impeded, demonstrating its potential in biological imaging and RNA studies (Santra et al., 2019).

UV Filters Transformation and Toxicity

The transformation of benzophenone-based UV filters in chlorinated water and their toxicity were studied, identifying the formation of chlorinated products, including 3,5-dichloro derivatives. This research highlights the environmental impact and stability of chlorinated benzophenone derivatives in aquatic environments (Zhuang et al., 2013).

Synthesis of Fluorinated Derivatives

Research into the synthesis of fluorinated derivatives from chloro-nitrobenzene and chloro-dinitrobenzene has been conducted, demonstrating the application of 3,5-Dichloro-3',5'-difluorobenzophenone in the development of novel compounds with potential applications in materials science and pharmaceuticals (Sipyagin et al., 2004).

Catalyzed Synthesis in Ionic Liquids

The catalyzed synthesis of 4,4'-Difluorobenzophenone from fluorobenzene in acidic imidazolium chloroaluminate ionic liquid demonstrates an innovative approach to chemical synthesis, leveraging the unique properties of ionic liquids for efficient and high-yield chemical reactions (Lichun & Ming-hui, 2009).

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLFRFWTFIIFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374166 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',5'-difluorobenzophenone | |

CAS RN |

844885-17-2 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)